N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide
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Overview
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring attached to a carboxamide group, which is further linked to a propyl chain bearing a phenyl-imidazole moiety
Mechanism of Action
Target of Action
The primary targets of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs .
Mode of Action
The specific interaction of This compound It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazole derivatives have been shown to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
The specific molecular and cellular effects of This compound Imidazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the synthesis of 2-phenyl-1H-imidazole. This can be achieved through the condensation of benzylamine with glyoxal in the presence of ammonium acetate.
Alkylation: The 2-phenyl-1H-imidazole is then alkylated using 1,3-dibromopropane to form 3-(2-phenyl-1H-imidazol-1-yl)propane.
Amidation: The final step involves the reaction of 3-(2-phenyl-1H-imidazol-1-yl)propane with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone derivatives.
Reduction: N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-amine.
Substitution: Various substituted phenyl-imidazole derivatives.
Scientific Research Applications
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)pyridine-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(15-8-4-13-22-15)19-9-5-11-20-12-10-18-16(20)14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNNCCYJHEKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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